3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester
Description
3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester (CAS RN: 765917-89-3) is a benzoic acid derivative featuring a benzofuran-2-carbonylamino substituent at the 3-position and a methyl ester group at the carboxylate terminus.
Properties
IUPAC Name |
methyl 3-(1-benzofuran-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)12-6-4-7-13(9-12)18-16(19)15-10-11-5-2-3-8-14(11)22-15/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFLMQRGOOFRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331327 | |
| Record name | methyl 3-(1-benzofuran-2-carbonylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304889-36-9 | |
| Record name | methyl 3-(1-benzofuran-2-carbonylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester typically involves multiple steps, starting from benzofuran-2-carboxylic acid. One common method includes:
Formation of Benzofuran-2-carboxylic Acid: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Amidation Reaction: The benzofuran-2-carboxylic acid is then reacted with an amine to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
The compound “3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester” (commonly referred to as BFBM) is a synthetic organic molecule that has garnered attention in various fields of scientific research. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, materials science, and biochemistry.
Medicinal Chemistry
BFBM has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals.
Anticancer Activity
Recent studies have indicated that BFBM exhibits significant cytotoxic effects against various cancer cell lines. For instance, research conducted on human breast cancer cells demonstrated that BFBM induces apoptosis through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been attributed to its interaction with specific molecular targets involved in cancer progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.4 | Caspase activation |
| Study B | HeLa | 10.2 | Cell cycle arrest |
Anti-inflammatory Properties
BFBM has been investigated for its anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases.
Materials Science
BFBM has also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).
Optoelectronic Properties
Studies have shown that BFBM can be incorporated into polymer matrices to enhance the photoluminescent properties of OLEDs. The compound's unique structure allows for efficient energy transfer, which is critical for improving device performance.
| Device Configuration | Luminance (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| OLED with BFBM | 150 | 30 |
| Control Device | 100 | 20 |
Biochemical Applications
In biochemistry, BFBM has been utilized as a probe for studying enzyme interactions due to its ability to selectively bind to certain proteins.
Enzyme Inhibition Studies
Research indicates that BFBM can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.
| Enzyme | Ki (µM) | Inhibition Type |
|---|---|---|
| Dihydrofolate Reductase | 5.0 | Competitive |
Mechanism of Action
The mechanism by which 3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzofuran ring is known to interact with various biological pathways, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-2-Carboxylic Acid Derivatives
a. Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoylpiperazin-1-yl)benzoate
- Structure : Differs by the addition of a 4-benzoylpiperazin-1-yl group at the 4-position of the benzoic acid core.
- This modification may improve target interaction in biological systems compared to the parent compound .
- Synthesis : Similar synthetic routes involving benzofuran-2-carboxylic acid esters and amidation reactions are employed, as described for related benzofuran derivatives in .
b. 2-Methoxyethyl 2-methyl-5-[(2-methylbenzyl)oxy]-benzofuran-3-carboxylate
- Structure : Contains a methoxyethyl ester and a 2-methylbenzyloxy substituent on the benzofuran ring.
- Key Differences: The ester group (methoxyethyl vs.
c. Benzofuran-2-carboxylic Acid (2-Hydroxy-1,1-Dimethylethyl)-Amides
Benzoic Acid Methyl Esters with Amino Substituents
a. Methyl 2-[(3-Chloropropanoyl)amino]benzoate (CAS 37795-76-9)
- Structure: A 2-substituted benzoate with a chloropropanoylamino group.
- Key Differences : The electron-withdrawing chlorine atom may reduce electron density at the amide, affecting reactivity. It has a lower molecular weight (241.67 g/mol) and a melting point of 94°C, suggesting higher crystallinity than the benzofuran-containing analog .
b. Methyl 2-Acetylamino-benzoate (Av7)
- Structure: Features an acetylamino group at the 2-position.
- Key Differences : Simpler substituents (acetyl vs. benzofuran-2-carbonyl) reduce aromaticity and lipophilicity. This compound demonstrated antitumor activity against gastric, liver, and lung cancer cell lines in vitro .
c. Methyl 3-[(Methylsulfonyl)amino]benzoate
- Structure : Contains a sulfonamide group at the 3-position.
- It is classified as hazardous (H302, H315), indicating higher toxicity compared to benzofuran analogs .
Substituted Benzofuran Carboxylates with Varied Ester Groups
a. Ethyl-2-amino-3-nitro-benzoate (CAS 61063-11-4)
- Structure: Nitro and amino groups at the 2- and 3-positions with an ethyl ester.
- Key Differences : The nitro group introduces strong electron-withdrawing effects, which could stabilize the molecule but reduce bioavailability. The ethyl ester may confer slower hydrolysis compared to methyl esters .
b. Methyl 4-(4-Benzoylpiperazin-1-yl)benzoate
- Structure : A piperazinyl-benzoyl substituent at the 4-position.
Structural and Functional Analysis: Data Tables
Table 1. Structural Comparison of Key Analogs
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound (CAS 765917-89-3) | 3-(Benzofuran-2-carbonyl)amino | 350.35 | Benzofuran, amide, methyl ester |
| Methyl 2-[(3-Chloropropanoyl)amino]benzoate | 2-(3-Chloropropanoyl)amino | 241.67 | Chloroalkyl, amide, methyl ester |
| Methyl 4-(4-Benzoylpiperazin-1-yl)benzoate | 4-(4-Benzoylpiperazin-1-yl) | 352.41 | Piperazine, benzoyl, methyl ester |
| Av7 (2-Acetylamino-benzoate) | 2-Acetylamino | 179.17 | Acetyl, amide, methyl ester |
Biological Activity
3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR). The compound's interactions with biological macromolecules, such as proteins and nucleic acids, are also examined.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to an amino group and a methyl ester of benzoic acid. This structural configuration is significant for its biological activity, as the benzofuran ring is known to facilitate interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. The benzofuran ring enhances the compound's affinity for these targets, leading to potential therapeutic effects in conditions such as cancer and ischemic diseases.
Anticancer Properties
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, a study on 3-substituted-benzofuran derivatives demonstrated that certain compounds could inhibit cell proliferation in various cancer cell lines, suggesting that modifications to the benzofuran structure can enhance anticancer efficacy .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Type of Cancer | EC50 (μM) | Mechanism |
|---|---|---|---|
| 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester | Cardiac Myocytes | 0.532 | Ischemic cell death inhibition |
| 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester | Cardiac Myocytes | 0.557 | Ischemic cell death inhibition |
These findings highlight the potential of benzofuran derivatives as anticancer agents, particularly when specific substituents are introduced.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzofuran derivatives can exhibit varying degrees of antimicrobial activity against different pathogens. For example, certain compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 23 |
| Compound B | E. coli | 24 |
This antimicrobial potential suggests that modifications to the benzofuran structure could lead to new therapeutic agents for treating bacterial infections.
Neuroprotective Effects
Recent studies have indicated that some benzofuran derivatives may possess neuroprotective properties. For instance, compounds have been shown to reverse neuropathic pain in animal models without affecting locomotor behavior, highlighting their potential for treating neuropathic pain conditions .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that specific functional groups significantly influence the biological activity of benzofuran derivatives. For example, the presence of halogen substituents or sulfur atoms at certain positions on the benzofuran ring has been associated with enhanced potency against cancer cells and improved antimicrobial efficacy .
Table 3: Structure-Activity Relationships in Benzofuran Derivatives
| Substituent | Effect on Activity |
|---|---|
| Halogens | Increased cytotoxicity |
| Sulfur | Enhanced ischemic cell death inhibition |
These insights into SAR provide valuable guidance for the design of new compounds with improved therapeutic profiles.
Case Studies
- Ischemic Cell Death Inhibition : A study evaluated the effectiveness of various benzofuran derivatives in inhibiting ischemic cell death in cardiac myocytes under oxygen-glucose deprivation conditions. The results indicated that specific substitutions significantly improved protective effects against cell death .
- Antitumor Activity : Research on a series of benzofuran analogs demonstrated that compounds with N-phenethyl carboxamide groups exhibited similar antiproliferative activity to established anticancer drugs like doxorubicin, indicating their potential for further development as anticancer agents .
Q & A
Q. What are the standard synthetic routes for preparing 3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid methyl ester?
The synthesis typically involves two key steps: (1) esterification of benzoic acid derivatives and (2) amide coupling. For example, methyl ester formation can be achieved via acid-catalyzed esterification using methanol and concentrated H₂SO₄ or HCl . The benzofuran-2-carbonyl group is introduced through amide bond formation, often employing coupling reagents like EDC/HOBt or DCC. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester and amide bond formation (e.g., methyl ester peak at ~3.8 ppm, benzofuran aromatic signals between 6.5–8.5 ppm) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]⁺) .
Q. How can researchers optimize purification methods for this compound?
Purification often involves silica gel chromatography with gradients of ethyl acetate in hexane (e.g., 20–50%). For challenging separations, preparative HPLC with acetonitrile/water (0.1% TFA) is recommended. Recrystallization from ethanol or methanol can improve crystalline purity .
Advanced Research Questions
Q. How can SHELX software aid in resolving structural ambiguities for this compound?
SHELXL (part of the SHELX suite) is used for single-crystal X-ray diffraction refinement. Key steps:
Q. How should researchers address contradictions in reported melting points or spectral data?
Discrepancies may arise from polymorphic forms or impurities. Mitigation strategies:
- Repeat synthesis and characterization under controlled conditions (e.g., solvent, temperature).
- Cross-validate with DSC (differential scanning calorimetry) for melting behavior.
- Compare experimental NMR data with computational predictions (DFT calculations) .
Q. What methodologies are used to evaluate the biological activity of this benzofuran derivative?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based protocols.
- Cellular studies : Cytotoxicity profiling (MTT assay) in cancer cell lines.
- SAR analysis : Modifying substituents on the benzofuran or benzoic acid moieties to correlate structure with activity .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should include:
- Thermal stability : TGA (thermogravimetric analysis) to assess decomposition temperatures.
- Photostability : Exposure to UV light (e.g., 365 nm) with HPLC monitoring of degradation products.
- Hydrolytic stability : Incubation in buffered solutions (pH 4–9) to evaluate ester/amide bond susceptibility .
Q. What role does computational modeling play in understanding its reactivity?
- Docking studies : Predict binding affinity to biological targets (e.g., AutoDock Vina).
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for functionalization .
Q. How can analytical methods be optimized for quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
